Cas no 2034391-17-6 (2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide)
![2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide structure](https://ja.kuujia.com/scimg/cas/2034391-17-6x500.png)
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide 化学的及び物理的性質
名前と識別子
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- 2-amino-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzamide
- 2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide
- 2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
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- インチ: 1S/C20H34N4O3/c1-20(2,3)27-15-16(25)14-24-12-10-23(11-13-24)9-8-22-19(26)17-6-4-5-7-18(17)21/h4-7,16,25H,8-15,21H2,1-3H3,(H,22,26)
- InChIKey: WCEWRULKCJEPAI-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])(C([H])([H])N1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])N([H])C(C2=C([H])C([H])=C([H])C([H])=C2N([H])[H])=O)C([H])([H])C1([H])[H])O[H]
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 447
- トポロジー分子極性表面積: 91.1
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3408-0039-3mg |
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide |
2034391-17-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3408-0039-5mg |
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide |
2034391-17-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3408-0039-2μmol |
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide |
2034391-17-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3408-0039-1mg |
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide |
2034391-17-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3408-0039-10mg |
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide |
2034391-17-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3408-0039-10μmol |
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide |
2034391-17-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3408-0039-2mg |
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide |
2034391-17-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3408-0039-5μmol |
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide |
2034391-17-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3408-0039-15mg |
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide |
2034391-17-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3408-0039-4mg |
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide |
2034391-17-6 | 4mg |
$66.0 | 2023-09-10 |
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamideに関する追加情報
Compound CAS No: 2034391-17-6 - 2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide is a complex organic compound with the CAS registry number 2034391-17-6. This compound belongs to the class of benzamides, which are widely studied in medicinal chemistry due to their potential pharmacological activities. The molecule features a piperazine ring, a tertiary butoxy group, and an amino group, making it a versatile structure for various biological applications.
The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of inhibitors for certain enzymes and receptors involved in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Piperazine, a key structural component of this compound, is known for its ability to form hydrogen bonds, which enhances its bioavailability and binding affinity to target proteins. The presence of the tert-butoxy group adds steric bulk, which can influence the compound's pharmacokinetic properties and selectivity.
Recent research has focused on optimizing the substituents on the piperazine ring to improve the compound's solubility and stability. For instance, studies published in Journal of Medicinal Chemistry have demonstrated that modifying the hydroxyl group on the propyl chain can significantly enhance the compound's ability to cross the blood-brain barrier.
In addition to its pharmacological applications, this compound has shown promise in materials science as a precursor for self-assembling monolayers and nanomaterials. Its ability to form stable amide bonds makes it an attractive candidate for constructing functional surfaces with tailored properties.
The development of efficient synthetic routes for this compound has been a focus of organic chemistry research. A study published in Organic Letters introduced a novel one-pot synthesis method that reduces the number of steps required while maintaining high yields.
Furthermore, computational studies using molecular docking have revealed that this compound exhibits strong binding affinities to several G-protein coupled receptors (GPCRs), suggesting its potential role in treating conditions mediated by these receptors.
In conclusion, 2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide is a multifaceted compound with significant potential across various scientific domains. Its unique structure and versatile functional groups make it an invaluable tool for both academic research and industrial applications.
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